molecular formula C12H21NO4 B2426474 N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid CAS No. 1335042-48-2

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid

Cat. No.: B2426474
CAS No.: 1335042-48-2
M. Wt: 243.303
InChI Key: YSTBFGGYTUKLBA-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

The role of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in biochemical reactions primarily involves its function as a protecting group for amines . The Boc group protects amines by forming less reactive carbamates, thereby preventing unwanted side reactions during synthesis . The specific enzymes, proteins, and other biomolecules that this compound interacts with would depend on the specific biochemical pathway or reaction in which it is involved.

Cellular Effects

As a Boc-protected amine, its primary role is in the protection of amines during synthesis, rather than exerting direct effects on cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed (deprotected) with acid, resulting in the release of the protected amine .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would primarily involve the time required for the addition and removal of the Boc group. The reactions for the addition and removal of the Boc group can take place under room temperature conditions for 1–4 hours .

Metabolic Pathways

As a Boc-protected amine, it is primarily involved in synthetic reactions rather than metabolic pathways within an organism .

Transport and Distribution

As a Boc-protected amine, it is primarily used in the context of organic synthesis, rather than being transported or distributed within biological systems .

Subcellular Localization

As a Boc-protected amine, it is primarily used in the context of organic synthesis, rather than being localized within specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The amino acid precursor can be synthesized through various methods, including the alkylation of amino acids or the addition of functional groups to existing amino acid structures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction . The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high purity and yield of the final product.

Comparison with Similar Compounds

Properties

IUPAC Name

3,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(2)12(6,7-9(14)15)13-10(16)17-11(3,4)5/h1,7H2,2-6H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTBFGGYTUKLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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